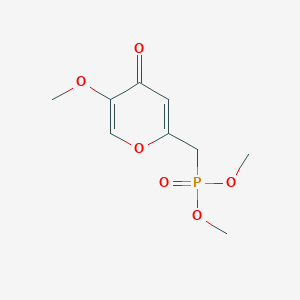
Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate is an organophosphorus compound characterized by its unique structure, which includes a pyran ring and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate typically involves the reaction of 5-methoxy-4-oxo-4H-pyran-2-yl)methyl alcohol with dimethyl phosphite under acidic or basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 50°C to ensure optimal yield .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as Lewis acids can further improve the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted pyran derivatives .
Scientific Research Applications
Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in metabolic pathways.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism by which Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate exerts its effects involves the interaction of its phosphonate group with biological molecules. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that normally interact with phosphate substrates. This inhibition occurs through the formation of stable enzyme-inhibitor complexes, disrupting normal enzymatic activity .
Comparison with Similar Compounds
Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphorothioate: Similar structure but contains a phosphorothioate group instead of a phosphonate group.
5-Methoxy-4-oxo-4H-pyran-2-yl)methyl phosphonic acid: Lacks the dimethyl ester groups, resulting in different chemical properties.
Uniqueness: Dimethyl ((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)phosphonate is unique due to its combination of a pyran ring and a phosphonate group, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H13O6P |
|---|---|
Molecular Weight |
248.17 g/mol |
IUPAC Name |
2-(dimethoxyphosphorylmethyl)-5-methoxypyran-4-one |
InChI |
InChI=1S/C9H13O6P/c1-12-9-5-15-7(4-8(9)10)6-16(11,13-2)14-3/h4-5H,6H2,1-3H3 |
InChI Key |
ZPWYEXVOBSGSCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















